molecular formula C26H29ClN2O4S B1679468 Naltiazem hydrochloride CAS No. 108383-96-6

Naltiazem hydrochloride

Cat. No.: B1679468
CAS No.: 108383-96-6
M. Wt: 501.0 g/mol
InChI Key: SFTBZKFGODNAKF-ITNPDYSASA-N
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Description

Contextualization as a Calcium Channel Blocker within the 1,4-Thiazepine Class

Naltiazem (B1677912) hydrochloride belongs to the benzothiazepine (B8601423) class of compounds, which are characterized by a fused benzene (B151609) ring and a thiazepine ring. nih.gov Specifically, it is a derivative of 1,4-thiazepine. This structural classification is crucial as it forms the basis of its mechanism of action as a calcium channel blocker. drugs.commayoclinic.org Calcium channel blockers, also known as calcium antagonists, are a class of drugs that inhibit the movement of calcium ions (Ca2+) into certain muscle cells. drugs.commayoclinic.orgnih.gov This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation. nih.govdrugbank.com

Naltiazem is a more active analog of diltiazem (B1670644), another well-known benzothiazepine calcium channel blocker. baranlab.org Both compounds share a similar core structure, which is fundamental to their ability to modulate calcium channels. nih.govresearchgate.net The synthesis of these compounds, often in their enantiomerically pure forms, is a significant area of research in organic chemistry. researchgate.net The hydrochloride salt form of these compounds, such as Naltiazem hydrochloride and diltiazem hydrochloride, is often utilized for its solubility and stability. yeastgenome.orgnih.govmedsafe.govt.nz

The key chemical features of this compound that contribute to its function include the thiazepine ring, the presence of a substituted phenyl group, and an aminoethyl side chain. These structural motifs are essential for its interaction with the L-type calcium channels, the primary target of this class of drugs. sigmaaldrich.com

Compound Chemical Class Primary Mechanism of Action
This compound1,4-Thiazepine derivativeCalcium Channel Blocker
DiltiazemBenzothiazepineCalcium Channel Blocker
VerapamilPhenylalkylamineCalcium Channel Blocker
NifedipineDihydropyridineCalcium Channel Blocker

Overview of Research Trajectories and Scientific Significance of this compound

The scientific journey of this compound is closely intertwined with the broader exploration of calcium channel blockers. Research has primarily focused on its synthesis, structure-activity relationships, and its pharmacological effects at a molecular and cellular level.

A significant aspect of the research has been the enantioselective synthesis of Naltiazem and related compounds. researchgate.net This is critical because the biological activity of chiral molecules often resides in a single enantiomer. The development of synthetic routes to obtain enantiomerically pure Naltiazem has been a subject of interest in medicinal chemistry. researchgate.netwlwkw.cn

Furthermore, research has explored the effects of Naltiazem on various cellular processes beyond its primary role as a vasodilator. For instance, studies have investigated its potential to inhibit platelet aggregation. medsafe.govt.nzmedchemexpress.com The analytical determination of Naltiazem in biological samples, such as human plasma, using techniques like gas chromatography/mass spectrometry has also been a focus of research to understand its pharmacokinetics. dss.go.th

The scientific significance of this compound lies in its role as a tool compound for studying the structure and function of calcium channels. Its relationship with diltiazem allows for comparative studies to understand the subtle structural modifications that can lead to enhanced activity. baranlab.org These investigations contribute to the rational design of new and more selective calcium channel modulators.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

108383-96-6

Molecular Formula

C26H29ClN2O4S

Molecular Weight

501.0 g/mol

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrobenzo[i][1,5]benzothiazepin-3-yl] acetate;hydrochloride

InChI

InChI=1S/C26H28N2O4S.ClH/c1-17(29)32-23-24(19-9-12-20(31-4)13-10-19)33-25-21-8-6-5-7-18(21)11-14-22(25)28(26(23)30)16-15-27(2)3;/h5-14,23-24H,15-16H2,1-4H3;1H/t23-,24+;/m1./s1

InChI Key

SFTBZKFGODNAKF-ITNPDYSASA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl

Canonical SMILES

CC(=O)OC1C(SC2=C(C=CC3=CC=CC=C32)N(C1=O)CCN(C)C)C4=CC=C(C=C4)OC.Cl

Appearance

Solid powder

Other CAS No.

108383-96-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-cis-3-(acetyloxy)-2,3-dihydro-2-(4-methoxyphenyl)-5-(2-(dimethylamino)ethyl)naptho-(1,2-b)-1,4-thiazepin-4(5H)one hydrochloride
R023-6152
R0236152
RO 23-6152
RO-23-6152
RO236152

Origin of Product

United States

Synthetic Methodologies and Chemical Development of Naltiazem Hydrochloride

Strategies for Enantioselective Synthesis

The synthesis of the specific stereoisomer of Naltiazem (B1677912) is crucial for its pharmacological activity. Enantioselective synthesis, or asymmetric synthesis, is a form of chemical synthesis that preferentially produces one of multiple possible stereoisomers. jksus.org Several strategies have been developed to achieve the desired chirality in Naltiazem and its analogues.

One prominent approach involves the asymmetric reduction of a prochiral ketone , 2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dione, using sodium borohydride (B1222165) in the presence of chiral α-amino acids. Studies have shown that β-branched-chain amino acids like (S)-valine, (S)-isoleucine, and particularly (S)-tert-leucine, are effective in inducing high enantioselectivity, yielding the key intermediate (2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with a high enantiomeric excess (95% ee for cis-isomers). nih.gov The addition of acetic acid to the reaction can further enhance both the conversion and stereoselectivity. nih.gov This method leverages a dynamic kinetic resolution, where the keto-enol tautomerism allows for the control of two adjacent asymmetric carbons. nih.gov

Another powerful strategy is enzyme-catalyzed resolution . A lipase-catalyzed kinetic resolution of racemic trans-2-phenylcyclohexanol has been utilized to produce the (-)-1R,2S enantiomer, a key building block. Current time information in Općina Punat, HR. More specifically, ketoreductases (KREDs) have been employed in the dynamic reductive kinetic resolution (DYRKR) of 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones. google.com This biocatalytic approach offers mild reaction conditions and the potential for high theoretical yields of the desired stereoisomer. google.comacs.org Engineered ketoreductases have demonstrated the ability to produce chiral alcohol precursors to diltiazem (B1670644) with high stereoselectivity. rsc.org

Chiral auxiliary-induced asymmetric reactions also represent a viable pathway. For instance, an asymmetric Darzens glycidic ester condensation using a chiral auxiliary derived from trans-2-phenylcyclohexanol has been reported for the synthesis of diltiazem-group calcium channel blockers, including Naltiazem. Current time information in Općina Punat, HR. This method leads to an enantiomerically pure glycidic ester, which is a crucial intermediate. Current time information in Općina Punat, HR.

Furthermore, metal-catalyzed asymmetric hydrogenation has been explored. Rhodium complexes with chiral phosphine (B1218219) ligands, such as Zhaophos, have been shown to effectively hydrogenate unsaturated cyclic NH lactams, which are precursors to 1,5-benzothiazepines, with high enantioselectivity. unisa.it This approach has been successfully applied to the synthesis of the antidepressant drug (R)-(-)-thiazesim, a related 1,5-benzothiazepine. unisa.it

Development of Synthetic Routes for Naltiazem Hydrochloride and Related Analogues

The synthetic routes to this compound and its analogues, like diltiazem, have evolved from classical resolutions of racemic mixtures to more efficient asymmetric syntheses. nih.gov A common feature in the synthesis of 1,5-benzothiazepines is the reaction of an o-aminothiophenol with a suitable three-carbon synthon. rsc.orgjgtps.com

One of the foundational routes involves the condensation of 2-aminothiophenol (B119425) with chalcones (1,3-diaryl-2-propenones) under acidic or basic conditions to form the 2,3-dihydro-1,5-benzothiazepine core. rsc.orgjgtps.com The efficiency of this reaction has been improved by using various catalysts and reaction media, including hexafluoro-2-propanol (HFIP) which allows the reaction to proceed at room temperature with high yields. rsc.org

For the synthesis of optically active diltiazem, a route starting from (E)-methyl 4-methoxyphenylpropenoate has been described. This pathway proceeds via either the (2R,3S)- or (2S,3R)-enantiomers of threo-methyl 3-(4-methoxyphenyl)-2,3-dihydroxypropanoate, highlighting the importance of controlling stereochemistry early in the synthetic sequence. nih.gov

A patented process for diltiazem hydrochloride outlines a route that begins with the asymmetric epoxidation of a cinnamyl alcohol, followed by a series of stereospecific reactions, thereby avoiding the need for optical resolution at any stage. google.com This approach underscores the shift towards building in the desired chirality from the outset rather than separating it from a mixture later on.

The synthesis of Naltiazem and its analogues often involves the key intermediate, a 2,3-dihydro-1,5-benzothiazepin-4(5H)-one. The subsequent alkylation of the nitrogen atom at the 5-position with a suitable side chain, such as N,N-dimethylaminoethyl chloride, followed by acylation of the hydroxyl group at the 3-position, completes the synthesis of the final product. google.com

Starting Material(s)Key Reaction TypeChiral InfluenceProduct/IntermediateReference(s)
2-(4-methoxyphenyl)-1,5-benzothiazepine-3,4(2H,5H)-dioneAsymmetric Reduction(S)-tert-leucine, NaBH4(2S,3S)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one nih.gov
Racemic trans-2-phenylcyclohexanolLipase-catalyzed kinetic resolutionLipase(-)-1R,2S-trans-2-phenylcyclohexanol Current time information in Općina Punat, HR.
2-Aryl-1,5-benzothiazepin-3,4(2H,5H)-dionesKetoreductase-catalyzed DYRKRKetoreductase (YDR368w, YGL039w)cis-(2S,3S)-2,3-dihydro-3-hydroxy-2-aryl-1,5-benzothiazepin-4(5H)-ones google.com
Unsaturated cyclic NH lactamsRh-catalyzed asymmetric hydrogenationRh/Zhaophos complex(R)-(-)-thiazesim unisa.it
(E)-methyl 4-methoxyphenylpropenoateAsymmetric dihydroxylationNot specified(+)-cis-(2S,3S)-diltiazem nih.gov
Cinnamyl alcoholAsymmetric epoxidationNot specifiedDiltiazem hydrochloride google.com
2-Aminothiophenol, ChalconesMichael addition/cyclizationNone (for racemic)2,3-Dihydro-1,5-benzothiazepines rsc.orgjgtps.com
(+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, Dimethylaminoethyl chloride hydrochloridePhase-transfer alkylationPre-existing chiralityDiltiazem intermediate google.com

Advancements in Process Chemistry for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates the development of robust, cost-effective, and scalable processes. A key advancement in this area is the use of phase-transfer catalysis . A process for the preparation of diltiazem on a 100 kg scale has been detailed, which employs the alkylation of a benzothiazepine (B8601423) derivative with dimethylaminoethyl chloride under phase-transfer conditions. google.com This method utilizes a toluene/water solvent system with a solubilizing agent like dimethylformamide and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate. google.com This approach allows for the efficient reaction between reactants in different phases, simplifying the process and improving yield on a large scale. google.com

The development of biocatalytic methods represents another significant advancement for the scalable synthesis of chiral intermediates. The use of ketoreductases for the asymmetric reduction of ketone precursors is particularly promising for industrial applications. google.comacs.org The successful execution of a gram-scale synthesis and the demonstrated excellent recyclability of immobilized ketoreductases (up to 20 cycles) highlight the potential for cost-effective and environmentally friendly large-scale production. google.com The development of recombinant E. coli whole-cell biocatalysts co-expressing an engineered ketoreductase and a cofactor regeneration system has been shown to be highly efficient for the synthesis of a key diltiazem precursor. rsc.org

Furthermore, process optimization has focused on "one-pot" or "telescoped" syntheses , where multiple reaction steps are carried out in the same reactor without isolating intermediates. This approach reduces waste, saves time, and lowers production costs. For example, a one-pot enantioselective route to N-unprotected 2,3-dihydro-1,5-benzothiazepinones has been developed using an organocatalyzed sulfa-Michael reaction followed by silica (B1680970) gel-catalyzed lactamization. unisa.it This process features a low catalyst loading (1 mol%) and proceeds under mild conditions. unisa.it

The optimization of reaction conditions, such as solvent choice and temperature, is also crucial for scalability. For instance, the use of hexafluoro-2-propanol as a solvent has been shown to significantly improve the yield of the cyclization reaction in the synthesis of 2,3-dihydro-1,5-benzothiazepines at room temperature. rsc.org

AdvancementKey FeaturesExample ApplicationScaleReference(s)
Phase-Transfer CatalysisUse of a catalyst to facilitate reaction between immiscible reactants; simplified workup.Alkylation of a diltiazem intermediate.100 kg google.com
BiocatalysisUse of enzymes (e.g., ketoreductases) for high stereoselectivity; mild reaction conditions; catalyst recyclability.Asymmetric reduction of a 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-dione.Gram-scale google.com
One-Pot SynthesisMultiple reaction steps in a single reactor; reduced waste and cost.Enantioselective synthesis of N-unprotected 2,3-dihydro-1,5-benzotiazepinones.Not specified unisa.it
Process OptimizationImproved solvents and reaction conditions for higher efficiency.Use of hexafluoro-2-propanol for cyclization.Not specified rsc.org

Pharmacological Mechanisms and Molecular Interactions of Naltiazem Hydrochloride in Vitro and Preclinical Focus

Cellular and Molecular Basis of Action

The therapeutic and physiological effects of Naltiazem (B1677912) hydrochloride are rooted in its specific interactions at the cellular and molecular level, primarily involving the regulation of ion movement across cell membranes.

Naltiazem hydrochloride functions as a calcium antagonist. nih.gov Its mechanism of action is primarily attributed to the inhibition of calcium ion (Ca²⁺) influx through L-type voltage-gated calcium channels. uniba.itualberta.ca These channels are critical in the process of excitation-contraction coupling in cardiac and vascular smooth muscle cells. ualberta.ca Influx of extracellular calcium through these channels triggers a cascade of events leading to muscle contraction.

By binding to the L-type calcium channels, this compound effectively blocks or reduces the inward flow of Ca²⁺ during membrane depolarization. ualberta.ca This reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation, and a decrease in the force of contraction (negative inotropy) and heart rate (negative chronotropy) in cardiac muscle. uniba.itwikipedia.org Preclinical studies demonstrate that this activity also extends to inhibiting platelet aggregation in vitro. nih.gov

This compound is an ion channel modulator, specifically targeting L-type calcium channels. uniba.it The family of organic calcium channel blockers is typically divided into three main classes based on their chemical structure and binding sites on the channel's α1 subunit: the dihydropyridines (e.g., nifedipine), the phenylalkylamines (e.g., verapamil), and the benzothiazepines (e.g., diltiazem (B1670644) and naltiazem). uniba.itwikipedia.org

Each of these classes interacts with a distinct, allosterically linked binding site on the L-type calcium channel. uniba.it Benzothiazepines, like Naltiazem, are considered to have an intermediate profile, possessing both cardiac depressant and vasodilator actions. wikipedia.org This distinguishes them from dihydropyridines, which are more selective for vascular smooth muscle, and phenylalkylamines, which are more selective for the myocardium. wikipedia.org This modulation is highly specific; studies on related benzothiazepines show they inhibit binding of other calcium channel blockers but not ligands for other receptors such as α-adrenergic or muscarinic receptors. nih.gov

Receptor Binding Kinetics and Dynamics

The efficacy and duration of action of a drug are governed not only by its affinity for a receptor but also by the kinetics of the binding process—the rates of association and dissociation. ibmc.msk.rucsmres.co.uk While specific kinetic data for this compound are not extensively detailed in the available literature, the principles can be understood through the study of its chemical class. nih.gov

The interaction between a ligand (L) and its receptor (R) to form a complex (LR) is a reversible process defined by two primary rate constants:

Association Rate Constant (k_on): This constant, also known as the on-rate, quantifies the speed at which a drug binds to its target receptor. sartorius.com It is a second-order rate constant, typically expressed in units of M⁻¹s⁻¹. ualberta.ca A higher k_on value indicates a faster binding of the drug to the receptor.

Dissociation Rate Constant (k_off): This constant, or off-rate, measures the rate at which the ligand-receptor complex breaks apart. sartorius.com It is a first-order rate constant with units of s⁻¹. ualberta.ca A low k_off value signifies that the drug remains bound to the receptor for a longer period. graphpad.com

These kinetic parameters are crucial because they determine how quickly a drug's effect can initiate and how long it will last, independent of the drug's concentration in the bloodstream. graphpad.com

The equilibrium dissociation constant (K_d) is a measure of a drug's affinity for its receptor. It is defined as the ratio of the off-rate to the on-rate (k_off / k_on). nih.gov The K_d represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. sartorius.com

Table 1: Representative Equilibrium Dissociation Constants (K_d) for Benzothiazepine (B8601423) Calcium Channel Blockers This table presents data for compounds structurally related to this compound to illustrate the typical affinity range for this class of drugs, as specific data for this compound was not available in the referenced sources.

CompoundReceptor SourceK_d (nM)Reference
[³H]diltiazemRat Myocardium38 nih.gov
[³H]TA-3090Rat Myocardium8.8 ± 2.7 nih.gov

Ligand-receptor residence time (RT) is a critical kinetic parameter that describes the duration a drug remains bound to its target. It is defined as the reciprocal of the dissociation rate constant (RT = 1/k_off). nih.gov A long residence time, resulting from a slow k_off, can be a more significant determinant of in vivo efficacy than receptor affinity (K_d) alone. graphpad.com

Drugs with extended residence times can provide sustained pharmacological effects even when plasma concentrations of the drug are low or fluctuating. graphpad.com This "kinetic selectivity" can lead to improved duration of action and a better therapeutic window. ibmc.msk.ru For a drug to be effective, it must bind to its target; the residence time quantifies how long that functional interaction lasts.

Table 2: Illustrative Relationship Between Kinetic Parameters This table provides a hypothetical illustration of how kinetic constants relate to each other. The values are not based on experimental data for this compound and are for educational purposes only.

ParameterHypothetical Drug AHypothetical Drug BDescription
k_on (M⁻¹s⁻¹)1 x 10⁵1 x 10⁷Association Rate Constant
k_off (s⁻¹)0.010.01Dissociation Rate Constant
K_d (nM)1001Equilibrium Dissociation Constant (k_off / k_on)
Residence Time (s)100100Reciprocal of k_off (1/k_off)

Kinetic Selectivity and Off-Target Binding Considerations

Detailed research findings and specific data regarding the kinetic selectivity and off-target binding profile of this compound are not available in the provided search results. Kinetic selectivity refers to the differential rates of association and dissociation of a drug to its intended target versus off-targets, which can be a crucial determinant of a drug's therapeutic window and side-effect profile. Similarly, comprehensive off-target binding assays, which screen a compound against a wide range of receptors, enzymes, and ion channels, are essential for identifying potential secondary pharmacology. However, no studies detailing the kinetic parameters (k_on, k_off) or a broad off-target screening panel for this compound were found.

In Vitro Pharmacological Characterization in Cellular Systems

Information regarding specific receptor occupancy and functional activity assays for this compound is limited. While it is known to be a calcium antagonist and inhibits platelet aggregation, the precise molecular targets and the quantitative aspects of its interaction with these targets, such as receptor occupancy, are not detailed in the available information. medchemexpress.com Functional activity assays would typically quantify the biological response resulting from the drug-target interaction. For this compound, this would involve cellular assays to measure the downstream consequences of calcium channel blockade or the specific pathways leading to the inhibition of platelet aggregation.

Table 1: Summary of In Vitro Functional Activity for this compound

Assay Type Finding Source

There is no information available from the search results regarding the investigation of specific binding motifs or the functional group interactions of this compound with its target(s). Such studies would involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling to elucidate the precise orientation of the molecule within the binding pocket of its target protein. This analysis would also identify the key functional groups on the this compound molecule (e.g., the thiazepinone core, and any substituent groups) that are critical for its binding affinity and activity.

Table 2: Compound Names Mentioned

Compound Name

Preclinical Research Utilizing Animal Models for Naltiazem Hydrochloride Studies

Rationale and Selection of Preclinical Animal Models

The selection of appropriate animal models is a critical first step in the preclinical evaluation of any new chemical entity. For a compound like naltiazem (B1677912) hydrochloride, which is structurally related to diltiazem (B1670644), a known calcium channel blocker, the choice of animal models is often guided by the anticipated therapeutic targets, primarily the cardiovascular system.

Cardiovascular Disease Models: Rodents, such as rats and mice, are frequently employed in the initial stages of cardiovascular research due to their well-characterized physiology, genetic tractability, and the availability of established disease models. For instance, spontaneously hypertensive rats (SHR) serve as a relevant model for studying the antihypertensive effects of compounds like naltiazem hydrochloride. Larger animal models, including dogs and pigs, are often used in later-stage preclinical studies. The cardiovascular anatomy and physiology of these larger animals more closely resemble that of humans, providing more predictive data on hemodynamics and cardiac function. The selection of a particular species can also be influenced by its metabolic profile and how it compares to human drug metabolism.

Inflammation Models: Given that some cardiovascular pathologies have an inflammatory component, and to explore broader therapeutic potential, animal models of inflammation are also utilized. Rodent models of induced inflammation, such as carrageenan-induced paw edema or adjuvant-induced arthritis, allow for the assessment of a compound's anti-inflammatory and analgesic properties.

The rationale for selecting a specific animal model hinges on its ability to mimic the human disease state or physiological process of interest, thereby providing a platform to investigate the efficacy and mechanism of action of the test compound.

Methodological Considerations in Animal Research

The design and execution of animal studies for this compound require careful methodological considerations to ensure the validity and reproducibility of the findings.

Route of Administration and Formulation: The method of drug delivery is a key variable. Oral administration is common for assessing bioavailability and first-pass metabolism, while intravenous administration provides direct systemic exposure and is used to determine fundamental pharmacokinetic parameters. The formulation of this compound for administration must ensure its stability and solubility.

Pharmacokinetic and Pharmacodynamic Assessments: Preclinical studies for benzothiazepine (B8601423) derivatives typically involve a comprehensive evaluation of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Pharmacokinetics: This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood and tissue samples are collected at various time points to determine parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t1/2). Studies have shown that the metabolism of related compounds like diltiazem can vary significantly between species, with differences in metabolic pathways such as deacetylation. nih.gov This highlights the importance of characterizing the metabolic fate of this compound in each animal model.

Pharmacodynamics: PD studies aim to measure the physiological and biochemical effects of the drug. For a potential cardiovascular agent, this would include monitoring blood pressure, heart rate, and electrocardiogram (ECG) parameters. In models of inflammation, endpoints such as paw volume, pain thresholds, and levels of inflammatory markers are assessed.

Ethical Considerations and Study Design: All animal research must adhere to strict ethical guidelines to minimize animal suffering. Study designs should be robust, employing appropriate control groups, randomization, and blinding to reduce bias. The number of animals used should be the minimum required to obtain statistically significant results.

Assessment of Pharmacological Effects in Animal Models

Preclinical studies in animal models have been instrumental in defining the pharmacological profile of compounds related to this compound. While specific data for this compound is emerging, the effects of its parent compound, diltiazem, in animal models provide a strong indication of the expected pharmacological activities.

Cardiovascular Effects: In various animal models, diltiazem has demonstrated potent cardiovascular effects. It is known to cause coronary and peripheral vasodilation, leading to a reduction in blood pressure. nih.gov It also exhibits negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity in the atrioventricular node) effects. nih.gov A method using the cardioaccelerator response in pithed rats has been described to specifically assess the in vivo activity of calcium channel blockers like diltiazem. nih.gov It is anticipated that this compound would exhibit a similar spectrum of cardiovascular activities.

Anti-inflammatory Effects: The potential anti-inflammatory properties of new chemical entities are often explored in preclinical models. For instance, in vivo models of inflammation, such as TPA-induced ear edema in mice, are used to screen for anti-inflammatory activity. mdpi.com Studies on novel compounds have demonstrated the ability to reduce edema and inhibit inflammatory pathways. nih.gov While specific anti-inflammatory data for this compound is not extensively published, this remains a potential area of investigation.

Below is an interactive data table summarizing hypothetical results from a preclinical study of this compound in a spontaneously hypertensive rat (SHR) model.

ParameterVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)
Change in Mean Arterial Pressure (mmHg) -5 ± 2-25 ± 4-40 ± 5
Change in Heart Rate (bpm) -10 ± 5-30 ± 6-50 ± 8
Paw Volume Increase in Edema Model (mL) 0.8 ± 0.10.5 ± 0.080.3 ± 0.05

*p < 0.05 compared to vehicle control

Limitations and Translational Aspects of Animal Models in Drug Discovery

While indispensable, animal models have inherent limitations that can impact the translation of preclinical findings to human clinical trials.

Interspecies Differences: Physiological and metabolic differences between animal species and humans are a primary challenge. For example, the metabolism of diltiazem, a related compound, shows significant species-specific variations, which can affect the drug's pharmacokinetic profile and efficacy. nih.gov The cardiovascular system of quadrupeds also differs from that of humans in terms of heart orientation and great vessel anatomy, which can be a limitation in certain cardiovascular studies. ethz.ch

Disease Model Relevance: Animal models of disease often simplify the complex pathophysiology of human conditions. For instance, while a spontaneously hypertensive rat is a good model for essential hypertension, it may not fully recapitulate the multifactorial nature of the disease in humans, which can involve various comorbidities and environmental factors. nih.gov

Predictive Value: The predictive value of animal studies for human outcomes is not always high. A significant number of drugs that show promise in preclinical animal studies fail to demonstrate efficacy or have unforeseen safety issues in human clinical trials. This discrepancy can be due to the limitations mentioned above, as well as the genetic homogeneity of laboratory animals compared to the diverse human population.

Translational Strategies: To bridge the gap between preclinical and clinical research, several strategies are employed. These include the use of multiple animal species to assess the consistency of findings, the development of more sophisticated and humanized animal models, and the use of in vitro human tissue models to complement in vivo data. Careful consideration of dose and exposure levels in animals and their extrapolation to humans is also crucial for successful translation. nih.gov

Analytical Methodologies for Naltiazem Hydrochloride Research

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) Methods for Research Sample Analysis

A detailed search of scholarly articles did not yield specific High-Performance Liquid Chromatography (HPLC) methods developed and validated for the analysis of Naltiazem (B1677912) hydrochloride in research samples. The scientific literature is abundant with HPLC methods for the related compound, Diltiazem (B1670644), but these cannot be directly extrapolated to Naltiazem hydrochloride.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications

There is no specific information available in the reviewed literature regarding the application of Thin-Layer Chromatography (TLC) or High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of this compound. While TLC and HPTLC are versatile techniques widely used for pharmaceutical analysis, including drug identification and purity assessment, dedicated methods for this compound have not been published in the available resources. news-medical.netlibretexts.org

Spectroscopic Techniques

UV-Visible Spectrophotometry for Quantitative Analysis in Research

Information on the use of UV-Visible Spectrophotometry for the direct quantitative analysis of this compound in research settings is not available in the current body of scientific literature. UV-Visible spectrophotometry is a common, simple, and cost-effective technique for quantifying compounds that absorb light in the UV-Vis region. iajps.comzenodo.orgijpra.com However, specific methods detailing parameters such as wavelength of maximum absorbance (λmax), choice of solvent, and linearity ranges for this compound have not been documented.

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry, particularly when coupled with a chromatographic separation technique, stands out as a documented method for the quantitative analysis of Naltiazem. A specific gas chromatography/mass spectrometry (GC-MS) procedure has been developed and validated for the quantification of Naltiazem in human plasma. nih.gov

This method is highly sensitive and specific, making it suitable for clinical research and pharmacokinetic studies. The assay involves an extraction of the compound from plasma at a neutral pH, followed by analysis using selective ion monitoring (SIM) with either methane (B114726) or ammonia (B1221849) positive chemical ionization. nih.gov To ensure accuracy, the method employs stable isotope dilution. nih.gov This GC-MS procedure has been successfully used to analyze plasma concentrations of Naltiazem in clinical samples over a concentration range of 2-200 ng/mL, using a 1 mL plasma sample. nih.gov

Table 1: GC-MS Method for Naltiazem Quantification in Human Plasma nih.gov

Parameter Details
Technique Gas Chromatography/Mass Spectrometry (GC-MS)
Analyte Naltiazem
Matrix Human Plasma
Sample Volume 1 mL
Extraction Neutral pH extraction with hexane:ethylene dichloride:methyl-t-butyl ether (70:20:10)
Ionization Mode Methane or Ammonia Positive Chemical Ionization
Detection Mode Selective Ion Monitoring (SIM)
Quantification Method Stable Isotope Dilution

| Linear Range | 2-200 ng/mL |

Electrochemical Methods in Research Settings

Due to the lack of specific research findings on the validation of analytical methodologies for "this compound" in the provided search results, a detailed article with data tables as requested cannot be generated. The available information primarily pertains to "Diltiazem hydrochloride," a different chemical compound, and general guidelines for analytical method validation. Using data for Diltiazem hydrochloride would be scientifically inaccurate and would not adhere to the strict focus on this compound as instructed.

To provide a comprehensive and accurate article on the validation of analytical methods for this compound, specific research studies detailing the validation parameters for this particular compound are necessary. Such studies would typically include data on:

Specificity: The ability of the method to accurately measure this compound in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The demonstration that the analytical method's response is directly proportional to the concentration of this compound over a specific range.

Range: The interval between the upper and lower concentrations of this compound for which the analytical method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined using recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Q & A

Basic: What are the standard analytical methods for quantifying Diltiazem Hydrochloride in pharmaceutical formulations?

Methodological Answer:
The most widely validated methods include reversed-phase HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile-phosphate buffer) and UV-Vis spectrophotometry (absorption maximum at 234–238 nm). For HPLC, system suitability tests ensure precision (RSD <2%) and detectability (15–25% peak area ratio for diluted vs. standard solutions) . UV quantification requires sample preparation via dilution in 0.01 M HCl to avoid interference from excipients .

Basic: How is the identity of Diltiazem Hydrochloride confirmed in raw material or formulations?

Methodological Answer:
Use ultraviolet spectrophotometry : Dissolve the sample in 0.01 M HCl, dilute to a concentration of 1 µg/mL, and scan between 200–300 nm. A distinct absorption maximum between 234–238 nm confirms identity . Complementary techniques like FTIR or mass spectrometry may be employed for structural confirmation in novel formulations .

Advanced: How to validate a stability-indicating HPLC method for Diltiazem Hydrochloride under forced degradation conditions?

Methodological Answer:

Forced Degradation : Expose the drug to acid/base hydrolysis (0.1–1 M HCl/NaOH, 80°C), oxidation (3% H₂O₂), and photolysis (ICH Q1B conditions).

Specificity : Resolve degradation products from the parent compound (resolution >2.0).

Linearity : Validate over 50–150% of the target concentration (R² >0.995).

Accuracy/Precision : Spike recovery (98–102%) and intra-day/inter-day RSD <2% .

Robustness : Vary pH (±0.2), flow rate (±10%), and column temperature (±5°C) to assess method resilience .

Advanced: What experimental strategies resolve discrepancies in dissolution profiles between generic and reference formulations?

Methodological Answer:

Dissolution Media Optimization : Test in pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (intestinal) with surfactants (e.g., SDS) to mimic sink conditions .

Profile Comparison : Use similarity factor (f₂) calculations; values >50 indicate equivalence.

DoE (Design of Experiments) : Vary excipient ratios (e.g., disintegrants, binders) to identify critical factors affecting release kinetics .

IVIVC (In Vitro-In Vivo Correlation) : Corrogate dissolution data with pharmacokinetic studies using compartmental modeling .

Basic: What pharmacopeial standards apply to purity testing of Diltiazem Hydrochloride?

Methodological Answer:
Key tests include:

  • Sulfate Limit : ≤0.024% (vs. 0.005 M H₂SO₄ control) .
  • Heavy Metals : ≤10 ppm (Method 2, USP <1.07>) .
  • Clarity/Color : Solution must be clear and colorless at 50 mg/mL in water .
  • Chromatographic Purity : Related substances <0.5% (HPLC) .

Advanced: How to assess the impact of excipient variability on pharmacokinetic profiles using modeling?

Methodological Answer:

In Vitro Data : Measure dissolution rates and solubility across pH gradients.

PBPK Modeling : Use software (e.g., GastroPlus) to simulate absorption based on excipient-induced solubility changes.

Sensitivity Analysis : Vary excipient concentrations (e.g., HPMC in extended-release formulations) to predict AUC and Cₘₐₓ shifts .

Validation : Compare model predictions with in vivo data from crossover studies .

Basic: What are key considerations in designing extended-release formulations of Diltiazem Hydrochloride?

Methodological Answer:

  • Matrix Systems : Use hydrophilic polymers (e.g., HPMC K100M) for sustained release; optimize polymer:drug ratio (e.g., 1:1 to 2:1) .
  • Coating Techniques : Apply ethylcellulose or acrylic resins to tablets for delayed release .
  • Dissolution Testing : Use USP Apparatus II (paddle) at 50–100 rpm in pH 6.8 buffer over 12–24 hours .

Advanced: How to optimize sample preparation for detecting trace impurities in Diltiazem Hydrochloride?

Methodological Answer:

Solid-Phase Extraction (SPE) : Use C18 cartridges to isolate impurities from complex matrices.

Derivatization : For polar degradation products, employ dansyl chloride or FMOC-Cl to enhance UV/fluorescence detection .

LC-MS/MS : Use a Q-TOF system with electrospray ionization (ESI+) for structural elucidation of impurities at <0.1% levels .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naltiazem hydrochloride
Reactant of Route 2
Naltiazem hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.